2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group and a propyl chain attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and propylamine.
Formation of Intermediate: The reaction between 4-fluoroaniline and propylamine in the presence of a suitable catalyst forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with an appropriate reagent, such as phosgene or triphosgene, to form the quinazolinone core.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazolinone derivatives with additional functional groups.
Reduction: Reduced quinazolinone compounds.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-bromophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-methylphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
2-(4-fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H17FN2O |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17FN2O/c1-2-11-20-16(12-7-9-13(18)10-8-12)19-15-6-4-3-5-14(15)17(20)21/h3-10,16,19H,2,11H2,1H3 |
InChI Key |
OGOGUOOZRVGONK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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